(1S)-(-)-2,10-Camphorsultam

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

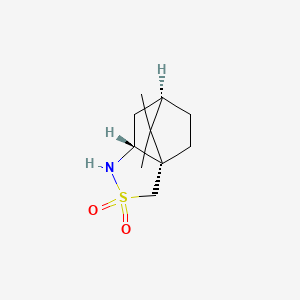

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,5R,7R)-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7-8,11H,3-6H2,1-2H3/t7-,8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJYJNYYDJOJNO-NQMVMOMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC13CS(=O)(=O)NC3C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2CC[C@]13CS(=O)(=O)N[C@@H]3C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94594-90-8 | |

| Record name | (-)-10,2-Camphorsultam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Trajectory and Pioneering Contributions to Asymmetric Synthesis

The development and popularization of (1S)-(-)-2,10-camphorsultam as a premier chiral auxiliary are largely credited to the pioneering work of Wolfgang Oppolzer and his colleagues. wikipedia.org For this reason, it is frequently referred to as Oppolzer's sultam. wikipedia.orgresearchgate.net Their research was pivotal in demonstrating its broad applicability and high efficiency in asymmetric transformations. wikipedia.orgorgsyn.org

The synthesis of camphorsultam involves the reduction of camphorsulfonylimine. wikipedia.org While early methods utilized catalytic hydrogenation with Raney Nickel, a more contemporary and widely adopted approach developed by Oppolzer's group employs lithium aluminium hydride for the reduction. wikipedia.orgorgsyn.org This reduction is highly stereoselective; due to the steric hindrance imposed by one of the camphor's methyl groups, only the exo diastereomer is formed. wikipedia.orgwikiwand.com The enantiomeric counterpart, (1R)-(+)-2,10-camphorsultam, is also commercially available and is synthesized from the corresponding enantiomer of camphorsulfonic acid. wikipedia.orgorgsyn.org

Structural Underpinnings of Stereochemical Induction by 1s 2,10 Camphorsultam

The remarkable stereodirecting power of (1S)-(-)-2,10-camphorsultam is a direct consequence of its unique and rigid molecular architecture. wikipedia.org The camphor (B46023) backbone creates a well-defined chiral environment. When this auxiliary is attached to a prochiral substrate, typically by forming an N-acyl derivative, it effectively blocks one of the two faces of the reactive center. wikipedia.orgthieme-connect.de

Key structural features contributing to its high stereochemical induction include:

Rigid Bicyclic Framework : The inherent rigidity of the camphor skeleton minimizes conformational flexibility, leading to a more predictable and controlled reaction environment. wikipedia.org

Steric Shielding : The bulky camphor structure, particularly the C10 methyl groups, effectively shields one face of the attached acyl group. wikipedia.org

Chelation Control : In reactions involving metal enolates, the sulfonyl and carbonyl oxygen atoms can form a stable five-membered chelate with the metal cation. uvic.canih.gov This locks the conformation of the N-acyl group, typically into a syn-periplanar arrangement, which further enhances the facial bias. uvic.ca The incoming electrophile is then directed to the less sterically hindered face of the enolate. uvic.ca

Exo Isomer Predominance : The synthesis exclusively yields the exo isomer, which positions the substrate away from the bicyclic system, allowing for effective stereochemical communication. wikipedia.org

X-ray crystallographic studies of various N-acyl camphorsultam derivatives have confirmed these conformational preferences, providing a solid structural basis for rationalizing the high diastereoselectivities observed in its reactions. thieme-connect.deresearchgate.net For example, the analysis of N-acyl derivatives often reveals a conformation where the sulfonyl group and the carbonyl group are syn-periplanar, which is crucial for predicting the stereochemical outcome. researchgate.net

Conceptual Framework: 1s 2,10 Camphorsultam As a Versatile Chiral Auxiliary

Synthesis of this compound

The primary route to this compound involves the stereoselective reduction of the corresponding imine, (-)-(camphorsulfonyl)imine. This precursor is typically prepared from inexpensive (1S)-(+)-10-camphorsulfonic acid. orgsyn.org The reduction of the C=N double bond establishes the final stereocenter of the sultam.

Reductive Routes from Camphorsulfonylimine (e.g., Lithium Aluminum Hydride, Raney Nickel)

The synthesis of camphorsultam is achieved through the reduction of camphorsulfonylimine. wikipedia.org Historically, this transformation was carried out via catalytic hydrogenation using Raney Nickel. wikipedia.orgorgsyn.orgnewdrugapprovals.org Raney Nickel, a fine-grained nickel-aluminium alloy, is a versatile catalyst for the hydrogenation of various functional groups, including imines. wikipedia.orgmasterorganicchemistry.com The reaction involves the syn-addition of hydrogen across the double bond. wikipedia.org

The more contemporary and widely adopted method employs Lithium Aluminum Hydride (LiAlH₄) as the reducing agent. wikipedia.orgorgsyn.org LiAlH₄ is a potent hydride donor, capable of reducing a wide array of functional groups, including imines, to the corresponding amines. wikipedia.orgmasterorganicchemistry.comyoutube.com The reduction of camphorsulfonylimine with LiAlH₄ is highly stereoselective. Although two diastereomers, exo and endo, are theoretically possible, only the exo isomer is formed. This selectivity is attributed to the steric hindrance presented by one of the gem-dimethyl groups on the camphor (B46023) skeleton, which directs the hydride attack to the less hindered face of the imine. wikipedia.org

| Method | Reducing Agent | Key Features | Stereoselectivity |

| Catalytic Hydrogenation | Raney Nickel | Original method for synthesis. wikipedia.orgorgsyn.org | High |

| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Modern, widely used method. wikipedia.orgorgsyn.org | Exclusively exo isomer due to steric effects. wikipedia.org |

Procedural Optimizations for Scalable Production

While the LiAlH₄ reduction is efficient, a significant challenge for large-scale production is the low solubility of the resulting camphorsultam in the common solvent, tetrahydrofuran (B95107) (THF). orgsyn.orgnewdrugapprovals.org This necessitates the use of large volumes of solvent to maintain a manageable reaction mixture. orgsyn.orgnewdrugapprovals.org

To address this limitation, an optimized procedure has been developed that significantly reduces the amount of solvent required. This method utilizes a Soxhlet extractor to continuously introduce the camphorsulfonylimine into the reaction flask containing the LiAlH₄ solution. orgsyn.orgnewdrugapprovals.org This technique allows the reaction to proceed with a much smaller volume of THF, making the process more economical and practical for scalable production. Following the reduction, the crude product can be purified by crystallization from ethanol (B145695) to yield the pure this compound as a white crystalline solid. orgsyn.org

Functionalization of this compound at the Nitrogen Atom

The utility of camphorsultam as a chiral auxiliary stems from its ability to be derivatized at the nitrogen atom. wikipedia.org The resulting N-substituted derivatives are key intermediates in many asymmetric syntheses.

Synthesis of N-Acyl-(1S)-(-)-2,10-Camphorsultam Derivatives

N-Acyl derivatives of camphorsultam are among the most common and useful derivatives, serving as chiral dienophiles in Diels-Alder reactions, as Michael acceptors, and as precursors for the synthesis of enantiomerically pure carboxylic acids. orgsyn.orgresearchgate.net

A practical method for N-acylation involves the direct reaction of this compound with an acid anhydride (B1165640). For instance, N-chloroacetyl camphorsultam can be prepared in high yield by heating the parent sultam with chloroacetic anhydride in the presence of a catalytic amount of concentrated sulfuric acid. thieme-connect.com This method avoids the need for pre-metalation of the sultam with strong bases like sodium hydride, offering a more convenient and scalable approach. thieme-connect.com Another approach involves a one-pot method where the lithium salt of the camphorsultam reacts with a mixed 2-alkynoic-pivalic anhydride to generate N-(2-alkynoyl) derivatives in good yields. scispace.com These N-acyl sultams are stable, crystalline compounds that can be readily purified by chromatography or recrystallization. thieme-connect.comed.ac.uk

| Derivative | Acylating Agent | Conditions | Yield |

| N-Chloroacetyl-(1S)-(-)-2,10-camphorsultam | Chloroacetic anhydride | H₂SO₄ (cat.), 140 °C | High thieme-connect.com |

| N-(2-Alkynoyl)-(1S)-(-)-2,10-camphorsultam | Mixed 2-alkynoic-pivalic anhydride | Lithium salt of camphorsultam | Good to Excellent scispace.com |

| N-Acryloyl-(1S)-(-)-2,10-camphorsultam | Acryloyl chloride | - | - |

Preparation of N-Substituted this compound Reagents

Beyond acylation, the nitrogen atom can be functionalized to create specialized reagents for asymmetric synthesis.

The introduction of a trifluoromethylthio (SCF₃) group into organic molecules is of significant interest in medicinal and agricultural chemistry. (1S)-(-)-N-Trifluoromethylthio-2,10-camphorsultam has been developed as an optically pure, electrophilic trifluoromethylthiolating reagent capable of inducing chirality in prochiral nucleophiles. rsc.orgresearchgate.net

The synthesis of this reagent is a two-step procedure that can be easily scaled up. rsc.org

N-Chlorination: Commercially available this compound is treated with tert-butyl hypochlorite (B82951) in methanol (B129727) at room temperature. This reaction quantitatively yields (1S)-(-)-N-chloro-2,10-camphorsultam, which is used in the next step without further purification. rsc.org

Trifluoromethylthiolation: The in-situ generated N-chloro sultam is then reacted with silver trifluoromethanethiolate (AgSCF₃) in acetonitrile. This step affords the final product, (1S)-(−)-N-trifluoromethylthio-2,10-camphorsultam, in good yield after purification. rsc.org

This scalable synthesis provides access to a shelf-stable, chiral reagent that has proven effective in the asymmetric trifluoromethylthiolation of β-ketoesters, oxindoles, and other nucleophiles with high enantioselectivity. rsc.orgresearchgate.net

| Step | Reagents | Solvent | Yield | Notes |

| 1. N-Chlorination | This compound, tert-butyl hypochlorite | Methanol | Quantitative rsc.org | Intermediate used directly without purification. rsc.org |

| 2. Trifluoromethylthiolation | (1S)-(-)-N-chloro-2,10-camphorsultam, AgSCF₃ | Acetonitrile | 68% rsc.org | Scalable to gram quantities without loss of yield. rsc.org |

N-Difluoromethylthio-2,10-camphorsultam Derivatives

A family of optically pure electrophilic difluoromethylthiolating reagents based on the camphorsultam framework has been developed. researchgate.net These reagents, specifically (1S)-(-)-N-difluoromethylthio-2,10-camphorsultam and its derivatives, have proven effective in reacting with a variety of soft carbon nucleophiles. researchgate.net The synthesis of these compounds has been successfully achieved, providing a valuable set of tools for introducing the difluoromethylthio group into target molecules. researchgate.net

The developed reagents have demonstrated good to excellent enantioselectivities in their reactions with nucleophiles such as oxazolones, oxindoles, benzolactones, and β-ketoesters. researchgate.net This underscores their potential in asymmetric synthesis for creating chiral molecules containing the SCF₂H group. The structural integrity and optical purity of these reagents are crucial for their efficacy in transferring chirality. The X-ray structure of (1S)-(–)-N-difluoromethylthio-2,10-camphorsultam has been determined, confirming its stereochemistry. researchgate.net

| Reagent | Reactant | Product | Enantioselectivity |

| (1S)-(-)-N-difluoromethylthio-2,10-camphorsultam derivatives | Oxazolone | Chiral difluoromethylthiolated oxazolone | Good to excellent |

| (1S)-(-)-N-difluoromethylthio-2,10-camphorsultam derivatives | Oxindole (B195798) | Chiral difluoromethylthiolated oxindole | Good to excellent |

| (1S)-(-)-N-difluoromethylthio-2,10-camphorsultam derivatives | Benzolactone | Chiral difluoromethylthiolated benzolactone | Good to excellent |

| (1S)-(-)-N-difluoromethylthio-2,10-camphorsultam derivatives | β-Ketoester | Chiral difluoromethylthiolated β-ketoester | Good to excellent |

N-Thiocyanato-2,10-camphorsultam Derivatives

Novel, bench-stable electrophilic thiocyanating reagents have been designed and synthesized from readily available starting materials. researchgate.net These N-thiocyanato-2,10-camphorsultam derivatives serve as effective reagents for the thiocyanation of various nucleophiles under mild, transition-metal-free conditions. researchgate.netnih.gov The synthesis is a two-step process that has been shown to be scalable, with multi-gram synthesis achieving a 73% yield. researchgate.net

These reagents have been successfully applied to the thiocyanation of electron-rich (hetero)arenes. researchgate.netnih.gov For instance, the reaction with arenes and heteroarenes, activated by triflic acid, proceeds in moderate to high yields. nih.gov While initially designed for asymmetric thiocyanation, preliminary experiments on the C3-thiocyanation of an oxindole derivative did not show significant chirality induction, though it opens avenues for future development of chiral thiocyanating agents. researchgate.net

| Reagent | Substrate | Product | Yield |

| N-Thiocyanato-2,10-camphorsultam derivatives | Electron-rich (hetero)arenes | Thiocyanated (hetero)arenes | Moderate to high |

| N-Thiocyanato-2,10-camphorsultam derivatives | Oxindole derivative | C3-thiocyanated oxindole | - |

N-Fluoro-2,10-camphorsultam

N-Fluoro-2,10-camphorsultam is a well-established enantioselective fluorinating agent. orgsyn.orgorgsyn.org Its synthesis is achieved through the direct fluorination of the parent sultam. researchgate.netacs.org Specifically, the N-fluoro sultams are prepared by fluorinating the corresponding sultams with a 10% F₂/N₂ mixture. researchgate.netacs.org This method has been used to synthesize various N-fluoro-2,10-camphorsultam derivatives, including those with modifications on the camphor skeleton. researchgate.netbeilstein-journals.org

These N-fluoro reagents are utilized for the asymmetric "electrophilic" fluorination of tertiary enolates, leading to the formation of quaternary α-fluoro carbonyl compounds. researchgate.netacs.org The enantiomeric excess (ee) achieved can be modest. researchgate.netacs.org For example, the fluorination of the sodium enolate of 2-methyl-1-tetralone (B119441) using (-)-N-fluoro-2,10-(3,3-dichlorocamphorsultam) resulted in (S)-(+)-2-fluoro-2-methyl-1-tetralone with a 70% ee. researchgate.netacs.org The dichloro-substituted reagent has been noted to provide higher yields due to its increased reactivity. beilstein-journals.org

| Fluorinating Agent | Substrate | Product | Enantiomeric Excess (ee) |

| (-)-N-fluoro-2,10-(3,3-dichlorocamphorsultam) | Sodium enolate of 2-methyl-1-tetralone | (S)-(+)-2-fluoro-2-methyl-1-tetralone | 70% |

Conformational Preferences and Steric Directing Groups in this compound Derivatives

The predictable stereochemical outcomes of reactions employing camphorsultam are largely dictated by the conformational preferences of its N-acylated derivatives. The rigid camphor skeleton severely restricts the rotational freedom around the N-CO bond. researchgate.net X-ray crystallographic studies have shown that N-acyl derivatives of camphorsultam predominantly adopt a conformation where the carbonyl group is oriented anti-periplanar to the C-N bond, pointing away from the bulky camphor framework to minimize steric strain.

Two primary steric directing groups on the camphor scaffold are responsible for shielding one face of the enolate derived from the N-acylsultam. The C-10 methyl group and one of the C-8 methyl groups effectively block the endo face of the bicyclo[2.2.1]heptane ring system. wikipedia.orgnih.gov Consequently, an incoming electrophile is preferentially directed to the more accessible exo face of the enolate. nih.gov This steric hindrance is a key factor in achieving high diastereofacial selectivity in reactions such as alkylations, aldol additions, and cycloadditions. researchgate.netwikipedia.org The synthesis of the auxiliary itself favors the exo isomer due to the steric influence of a methyl group. wikipedia.org

Role of the Sultam Sulfonyl Moiety in Diastereofacial Differentiation

While steric hindrance provides a primary basis for facial bias, the sulfonyl moiety of the sultam ring plays a crucial electronic and stereoelectronic role in refining and locking in the stereoselectivity. acs.org Early models proposed that the stereoselectivity arose from a chelated transition state, where the lithium cation of the enolate would coordinate to both the enolate oxygen and one of the sulfonyl oxygens. harvard.edu This rigid, chelated structure was thought to be the source of the high degree of order in the transition state.

However, more recent and extensive studies, combining spectroscopic, kinetic, and computational methods, have presented a revised, non-chelated model. nih.govacs.orgresearchgate.net These studies indicate that in many reactions, particularly alkylations, chelation by the sultam's sulfonyl group does not play a determining role. acs.org Instead, the stereoselectivity is attributed to the inherent chirality within the sultam ring itself, independent of the camphor skeleton. acs.org The origins of the selectivity are traced to transition structures where the sulfonyl moiety exerts a stereoelectronic effect, guiding the approaching electrophile to the exo face of the enolate. nih.gov This guidance ensures a highly selective reaction even in the absence of a rigid, bidentate chelate structure. acs.org

Ion-Pairing and Aggregation Phenomena in this compound Enolates

The reactivity and selectivity of camphorsultam-derived enolates are profoundly influenced by their aggregation state in solution, which is highly dependent on the solvent and the metal counterion. researchgate.netsmolecule.com Lithium and sodium enolates, often referred to as Oppolzer enolates, have been extensively studied using NMR spectroscopy, crystallography, and kinetic analyses to determine their solution structures. nih.govacs.orgresearchgate.net

These enolates can exist as monomers, dimers, tetramers, or even higher-order aggregates. ethz.chnih.gov The specific aggregation state impacts the enolate's nucleophilicity and the precise geometry of the transition state. For instance, lithium enolates of N-acyl camphorsultams exhibit varied aggregation depending on the solvent system. acs.orgresearchgate.net In non-coordinating solvents like toluene (B28343), they tend to form tetramers. In more coordinating solvents like tetrahydrofuran (THF), symmetric dimers are the predominant species. The addition of strongly coordinating additives like hexamethylphosphoramide (B148902) (HMPA) can break these aggregates down further into solvated dimers and eventually monomers at higher concentrations. acs.orgresearchgate.net Similarly, sodium enolates have been shown to exist as monomers in THF and as dimers in toluene when solvated by chelating amines like TMEDA. nih.govresearchgate.net Rate studies suggest that the reactive species is often a monomeric, solvent-separated ion pair, even if the resting state of the enolate is an aggregate. nih.govacs.org

| Counterion | Substituent | Solvent | Predominant Aggregation State | Reference |

|---|---|---|---|---|

| Lithium | Alkyl | Toluene | Tetramer | acs.orgresearchgate.net |

| Lithium | Aryl | Toluene | Unsymmetric Dimer | acs.orgresearchgate.net |

| Lithium | Alkyl/Aryl | THF | Symmetric Dimer | acs.orgresearchgate.net |

| Lithium | Aryl | THF/HMPA (high conc.) | Disolvated Monomer | acs.orgresearchgate.net |

| Sodium | Aryl | THF | Monomer | nih.gov |

| Sodium | Aryl | Toluene/TMEDA | Dimer | nih.gov |

Theoretical and Computational Approaches to Predicting Stereoselectivity

To gain a deeper, quantitative understanding of the factors governing stereoselectivity, theoretical and computational methods have become indispensable tools. rsc.orgnumberanalytics.com These approaches allow for the detailed examination of reaction mechanisms, including the structures and energies of transient intermediates and transition states that are often inaccessible to direct experimental observation. pnas.org For reactions involving chiral auxiliaries like camphorsultam, computational models can effectively rationalize experimentally observed high stereoselectivity and, in some cases, predict the outcome of new reactions. researchgate.netchemrxiv.org

Density Functional Theory (DFT) has emerged as a powerful method for investigating the reaction pathways of processes mediated by camphorsultam. nih.govresearchgate.netnih.gov DFT calculations are used to map the potential energy surface of a reaction, identifying the lowest energy pathways and the key transition states that determine the stereochemical outcome. researchgate.net

For example, in the alkylation of N-acyl camphorsultam enolates, DFT studies have been used to compare the activation energies for the electrophilic attack on the two diastereotopic faces (Re vs. Si) of the enolate. researchgate.net These calculations consistently show a significant energy preference for the transition state leading to the experimentally observed major diastereomer. researchgate.net The energy difference between the favored and disfavored transition states can be directly correlated with the high diastereomeric ratios observed in the laboratory. One study found an energy difference of 5.5 kcal/mol between the transition states for Re and Si face attacks, which is consistent with the complete diastereoselectivity achieved experimentally. researchgate.net DFT computations have also been instrumental in supporting the non-chelated model for stereoselection, demonstrating that high levels of induction can be achieved without invoking coordination of the metal cation to the sulfonyl group. nih.govacs.org

| Reaction Type | Favored Pathway | Disfavored Pathway | Calculated Energy Difference (ΔΔG‡) | Experimental Outcome | Reference |

|---|---|---|---|---|---|

| Enolate Alkylation | Re face attack | Si face attack | 5.5 kcal/mol | Complete diastereoselectivity | researchgate.net |

The analysis of transition state (TS) geometries, optimized through methods like DFT, provides critical insights into the origin of stereoselectivity. acs.orgyoutube.com These models allow chemists to visualize the three-dimensional arrangement of atoms at the moment of bond formation, revealing the specific steric and electronic interactions that favor one stereochemical outcome over another. researchgate.net

In the context of camphorsultam-mediated reactions, TS analysis reveals that the lowest energy pathway typically involves a chair-like transition state where the substituents can adopt pseudo-equatorial positions to minimize steric clashes. researchgate.net For aldol reactions, the computed TS geometries effectively rationalize the high stereoselectivity toward the syn aldol product. researchgate.net For alkylations, the models show the electrophile approaching the enolate from the sterically unencumbered exo face, with the sultam ring's conformation and the sulfonyl group's stereoelectronic influence steering the approach. nih.gov The steric hindrance offered by the auxiliary's methyl groups is clearly visible in the computed structures of the disfavored transition state, providing a clear energetic penalty and a compelling rationale for the observed selectivity. researchgate.netacs.org

Applications of 1s 2,10 Camphorsultam in Specific Asymmetric Reactions

Asymmetric Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds in a stereocontrolled manner is a fundamental objective in organic synthesis. (1S)-(-)-2,10-Camphorsultam has been extensively utilized to achieve this goal in various reaction types, including alkylations, conjugate additions, and aldol (B89426) reactions.

Alkylation Reactions of this compound Enolates

The alkylation of enolates derived from N-acyl derivatives of this compound is a reliable method for the asymmetric synthesis of α-substituted carboxylic acids. The chiral auxiliary effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face, thus ensuring high diastereoselectivity.

The stereochemical outcome of these alkylations is rationalized by a model where the camphor (B46023) skeleton and the sulfonyl group create a rigid chiral pocket. This steric hindrance dictates that the electrophile approaches from the less hindered exo face of the enolate. The choice of the metal counterion and solvent can influence the geometry of the enolate and, consequently, the level of diastereoselectivity. Lithium and sodium enolates are commonly employed, with studies showing that the stereoselectivity can be modulated by the solvent system, such as tetrahydrofuran (B95107) (THF) or mixtures containing hexamethylphosphoramide (B148902) (HMPA).

| Electrophile (R-X) | Product | Diastereomeric Ratio (d.r.) | Yield (%) |

| Benzyl bromide | N-(2-Phenylacetyl)-(1S)-(-)-2,10-camphorsultam | >95:5 | High |

| Methyl iodide | N-Propionyl-(1S)-(-)-2,10-camphorsultam | >98:2 | High |

| Allyl bromide | N-(Pentenoyl)-(1S)-(-)-2,10-camphorsultam | >95:5 | High |

Asymmetric Conjugate Additions (e.g., Michael Reactions)

This compound serves as an excellent chiral auxiliary in asymmetric conjugate addition reactions, particularly in Michael additions. N-Enoyl derivatives of the camphorsultam act as efficient Michael acceptors, reacting with various nucleophiles, such as organocuprates and Grignard reagents, with high diastereoselectivity.

The stereochemical course of the reaction is dictated by the conformation of the N-enoyl moiety, which is influenced by the bulky camphorsultam auxiliary. This conformation favors the approach of the nucleophile from one of the diastereotopic faces of the double bond. The use of Lewis acids can further enhance the diastereoselectivity by coordinating to the carbonyl oxygen and locking the conformation of the Michael acceptor.

| Michael Acceptor | Nucleophile | Product | Diastereomeric Excess (d.e.) | Yield (%) |

| N-Crotonyl-(1S)-(-)-2,10-camphorsultam | Me₂CuLi | N-(3-Methylbutanoyl)-(1S)-(-)-2,10-camphorsultam | >98% | High |

| N-Cinnamoyl-(1S)-(-)-2,10-camphorsultam | EtMgBr/CuI | N-(3-Phenylpentanoyl)-(1S)-(-)-2,10-camphorsultam | >95% | High |

| N-Acryloyl-(1S)-(-)-2,10-camphorsultam | PhMgBr/CuBr·SMe₂ | N-(3-Phenylpropanoyl)-(1S)-(-)-2,10-camphorsultam | >96% | High |

Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds. When N-acyl derivatives of this compound are used to generate enolates, subsequent reactions with aldehydes proceed with a high degree of stereocontrol, yielding either syn or anti aldol products depending on the enolate geometry.

The stereochemical outcome is often explained by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state. The chiral auxiliary dictates the facial selectivity of the enolate, while the geometry of the enolate (Z or E) determines the relative stereochemistry (syn or anti) of the product. Boron enolates, in particular, have been shown to provide excellent levels of diastereoselectivity in these reactions.

| Enolate Source | Aldehyde | Product | syn/anti Ratio | Diastereomeric Excess (d.e.) | Yield (%) |

| N-Propionyl-(1S)-(-)-2,10-camphorsultam (Boron enolate) | Benzaldehyde | syn-β-Hydroxy-α-methyl-β-phenylpropionyl sultam | >99:1 | >98% | 85 |

| N-Acetyl-(1S)-(-)-2,10-camphorsultam (Lithium enolate) | Isobutyraldehyde | syn-β-Hydroxy-β-isopropylpropionyl sultam | 95:5 | >90% | 78 |

| N-Butyryl-(1S)-(-)-2,10-camphorsultam (Titanium enolate) | Acetaldehyde | syn-β-Hydroxy-α-ethylbutyryl sultam | >98:2 | >95% | 82 |

Asymmetric Cycloaddition Reactions

Cycloaddition reactions are pivotal in the synthesis of cyclic compounds. The use of this compound as a chiral auxiliary provides a powerful strategy for controlling the stereochemistry of these transformations, leading to the formation of enantiomerically enriched cyclic products.

Diels-Alder Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a classic method for the synthesis of six-membered rings. When N-acryloyl or N-crotonyl derivatives of this compound are employed as dienophiles, the reaction proceeds with high diastereoselectivity. amazonaws.comchemistrysteps.com

The stereochemical outcome is governed by the chiral auxiliary, which effectively blocks one face of the dienophile, directing the approach of the diene to the less hindered face. Lewis acid catalysis is often employed to enhance both the reactivity and the diastereoselectivity of the reaction. The Lewis acid coordinates to the carbonyl oxygen, leading to a more rigid conformation of the dienophile and amplifying the steric influence of the camphorsultam. Typically, the endo adduct is the major product due to favorable secondary orbital interactions in the transition state.

| Dienophile | Diene | Lewis Acid | endo/exo Ratio | Diastereomeric Excess (d.e.) | Yield (%) |

| N-Acryloyl-(1S)-(-)-2,10-camphorsultam | Cyclopentadiene (B3395910) | Et₂AlCl | >99:1 | >98% | 95 |

| N-Crotonyl-(1S)-(-)-2,10-camphorsultam | Isoprene | TiCl₄ | 95:5 | >96% | 88 |

| N-Acryloyl-(1S)-(-)-2,10-camphorsultam | 1,3-Butadiene | BF₃·OEt₂ | 90:10 | >95% | 85 |

1,3-Dipolar Cycloadditions (e.g., Nitrile Oxide Cycloadditions)

1,3-Dipolar cycloadditions are versatile reactions for the synthesis of five-membered heterocyclic rings. The use of N-alkenoyl derivatives of this compound as dipolarophiles in reactions with 1,3-dipoles, such as nitrile oxides, affords chiral heterocyclic products with high diastereoselectivity.

The chiral auxiliary directs the approach of the 1,3-dipole to one of the enantiotopic faces of the double bond. This facial selectivity is a consequence of the steric bulk of the camphorsultam moiety, which effectively shields one side of the dipolarophile. These reactions are instrumental in the asymmetric synthesis of valuable building blocks like isoxazolines.

| Dipolarophile | 1,3-Dipole | Product | Diastereomeric Ratio (d.r.) | Yield (%) |

| N-Acryloyl-(1S)-(-)-2,10-camphorsultam | Benzonitrile oxide | 3-Phenyl-4,5-dihydroisoxazole-5-carboxamide derivative | >95:5 | 85 |

| N-Crotonyl-(1S)-(-)-2,10-camphorsultam | Acetonitrile oxide | 3,4-Dimethyl-4,5-dihydroisoxazole-5-carboxamide derivative | 90:10 | 78 |

| N-Cinnamoyl-(1S)-(-)-2,10-camphorsultam | Propionitrile oxide | 3-Ethyl-4-phenyl-4,5-dihydroisoxazole-5-carboxamide derivative | >98:2 | 92 |

Cyclopropanation Reactions

This compound has been employed as a chiral auxiliary in diastereoselective cyclopropanation reactions, which are crucial for synthesizing three-membered carbocyclic rings with high stereocontrol. The auxiliary is typically attached to an α,β-unsaturated carbonyl system, acting as a Michael acceptor for a nucleophilic cyclopropanating agent.

Research involving the reaction of N-acryloylbornane chemrxiv.orgchemrxiv.orgsultam, an α,β-unsaturated amide derived from camphorsultam, with ethyl (dimethylsulfuranylidene) acetate (B1210297) has been investigated. The study noted that the reactivity of the camphorsultam derivative towards cyclopropanation was somewhat limited. This reduced reactivity is potentially due to electrostatic repulsion between the nucleophilic sulfur ylide and the sulfone functional group within the chiral auxiliary chemrxiv.org. The reaction yielded the desired cyclopropanated products, but with low chemical yields and moderate diastereoselectivity chemrxiv.org.

| Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |

| Toluene (B28343) | 40 | 1:1 |

| Acetonitrile | 30 | 1:1 |

Table 1: Results of the cyclopropanation reaction of N-acryloylbornane chemrxiv.orgchemrxiv.orgsultam with ethyl (dimethylsulfuranylidene) acetate in different solvents chemrxiv.org.

These findings indicate that while camphorsultam can be used to influence the stereochemistry of cyclopropanation, factors such as electrostatic interactions can play a significant role in the reaction's efficiency and selectivity chemrxiv.org.

Asymmetric Functionalization Reactions

The camphorsultam auxiliary is instrumental in a variety of reactions that functionalize molecules asymmetrically, creating new stereocenters with a high degree of control.

Asymmetric Trifluoromethylthiolation

The trifluoromethylthio (–SCF₃) group is of significant interest in medicinal and agrochemical industries due to its high lipophilicity, which can enhance a molecule's bioavailability. This compound has been pivotal in the development of novel, optically pure electrophilic trifluoromethylthiolating reagents.

A family of shelf-stable, optically pure reagents, namely (1S)-(−)-N-trifluoromethylthio-2,10-camphorsultam derivatives, has been successfully developed and synthesized. chemrxiv.orgrsc.org These reagents are capable of transferring the SCF₃ group to various prochiral nucleophiles, thereby creating a new stereogenic center with high enantioselectivity. The synthesis involves a two-step procedure starting from commercially available this compound chemrxiv.org.

These chiral reagents have proven effective in the asymmetric trifluoromethylthiolation of β-ketoesters, oxindoles, and benzofuranones, yielding products with good to excellent enantioselectivities chemrxiv.orgrsc.org.

| Nucleophile Type | Example Product | Enantiomeric Excess (ee) |

| β-Ketoester | α-Trifluoromethylthiolated β-ketoester | Good to Excellent |

| Oxindole (B195798) | 3-Trifluoromethylthiolated oxindole | Good to Excellent |

| Benzofuranone | α-Trifluoromethylthiolated benzofuranone | Good to Excellent |

Table 2: Performance of (1S)-(−)-N-trifluoromethylthio-2,10-camphorsultam derivatives in asymmetric trifluoromethylthiolation of various nucleophiles chemrxiv.orgrsc.org.

The development of these camphorsultam-based reagents represents a significant advancement in the construction of stereogenic carbon centers bearing a trifluoromethylthio group chemrxiv.org.

Stereoselective Hydroboration

Hydroboration-oxidation is a fundamental two-step reaction used to achieve the anti-Markovnikov hydration of alkenes. The reaction is inherently stereospecific, involving a syn-addition of the hydrogen and boron atoms across the double bond libretexts.orglibretexts.org. When an alkene is prochiral, the use of a chiral auxiliary like this compound can induce facial selectivity, leading to a diastereoselective hydroboration.

When attached to an alkene-containing substrate, the bulky camphorsultam auxiliary sterically hinders one face of the double bond. Consequently, the hydroborating agent (e.g., borane-THF complex) is directed to the less sterically encumbered face. This controlled approach ensures that the subsequent oxidation step, which replaces the boron atom with a hydroxyl group, results in a product with a predictable stereochemistry. The concerted mechanism of hydroboration, proceeding through a four-membered transition state, ensures that the hydrogen and boron add to the same side of the alkene, and the auxiliary's steric influence dictates which face that is libretexts.orgscielo.org.bo.

Difunctionalization of Alkenes

The difunctionalization of alkenes is a powerful strategy for rapidly increasing molecular complexity by adding two distinct functional groups across a double bond in a single operation nih.gov. These reactions can proceed through various mechanisms, including radical or ionic pathways libretexts.org. Employing a chiral auxiliary such as this compound in these reactions allows for the stereocontrolled formation of the two new carbon-heteroatom or carbon-carbon bonds.

In a typical setup, the camphorsultam is appended to the alkene-containing molecule, often via an amide linkage to an α,β-unsaturated system. The rigid chiral scaffold of the auxiliary then shields one prochiral face of the alkene. As the two functional groups are introduced, their approach is directed by the auxiliary, resulting in a highly diastereoselective transformation. This methodology is valuable for synthesizing complex, multifunctional compounds from simple alkene precursors with high levels of stereochemical control rsc.org.

Other Stereoselective Transformations (e.g., Claisen Rearrangement, Ene Reactions)

This compound is also a cornerstone auxiliary for controlling stereoselectivity in pericyclic reactions, such as the Claisen rearrangement and ene reactions wikipedia.orgscispace.com.

Claisen Rearrangement: The Claisen rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl vinyl ether, which proceeds through a highly ordered, chair-like six-membered transition state to form a γ,δ-unsaturated carbonyl compound wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com. When a chiral auxiliary like camphorsultam is incorporated into the substrate, it can effectively bias the conformation of the transition state, leading to the formation of products with high diastereoselectivity wikipedia.org. The predictable stereochemical outcome is a direct result of the steric hindrance imposed by the auxiliary, which favors one transition state geometry over the other.

Ene Reactions: The ene reaction is a concerted process involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). Similar to the Claisen rearrangement, it proceeds through a cyclic transition state. The use of camphorsultam as a chiral auxiliary attached to the enophile can create a significant facial bias. This bias forces the ene component to approach from the less hindered side, thereby controlling the absolute stereochemistry of the newly formed stereocenters scispace.comacs.org. The diastereoselectivity of these reactions can be very high, demonstrating the powerful directing effect of the camphorsultam auxiliary acs.org.

Synthetic Utility in the Construction of Enantiomerically Pure Compounds

Synthesis of Chiral Carboxylic Acids and Derivatives

The use of (1S)-(-)-2,10-Camphorsultam as a chiral auxiliary is highly effective for the asymmetric synthesis of carboxylic acids and their derivatives. The general strategy involves the acylation of the sultam, followed by a stereoselective alkylation or other modification of the resulting N-acyl derivative. The chiral auxiliary then directs the approach of the incoming electrophile, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent cleavage of the auxiliary furnishes the desired enantiomerically enriched carboxylic acid derivative.

This methodology has been widely employed for the preparation of β-substituted carboxylic acids with high enantiomeric purity. orgsyn.org The robust nature of the camphorsultam auxiliary allows for a broad range of reaction conditions and reagents to be used. Furthermore, it can serve as a chiral probe for the determination of the absolute stereochemistry of carboxylic acids through HPLC analysis and X-ray crystallography. sigmaaldrich.comsigmaaldrich.com

Preparation of Optically Active β-Amino Acid Derivatives

Optically active β-amino acids are crucial components of numerous biologically active molecules, including peptides and pharmaceuticals. nih.govgoogle.com this compound has proven to be a valuable chiral auxiliary in the synthesis of these important building blocks.

One common approach involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated N-acyl camphorsultam derivative. The steric hindrance provided by the camphorsultam framework effectively shields one face of the molecule, directing the nucleophile to the opposite face and resulting in high diastereoselectivity. The auxiliary can then be cleaved to yield the desired β-amino acid derivative. The diastereoselectivity of these reactions is often excellent, as demonstrated in various alkylation reactions of N-acyl camphorsultam derivatives. scielo.br

Enantioselective Synthesis of α,γ-Substituted γ-Butyrolactones

The γ-butyrolactone moiety is a common structural feature in a vast number of natural products exhibiting diverse biological activities. researchgate.netorganic-chemistry.org The enantioselective synthesis of substituted γ-butyrolactones is therefore a significant area of research. This compound can be utilized as a chiral proton source in the synthesis of chiral α,γ-substituted γ-butyrolactones, influencing the stereochemical outcome of the reaction. sigmaaldrich.com While other methods exist for the enantioselective synthesis of these lactones, the use of chiral auxiliaries like camphorsultam offers a reliable strategy for controlling stereochemistry. organic-chemistry.orgnih.govrsc.org

Stereoselective Formation of Diols

Chiral diols are versatile building blocks in organic synthesis, serving as precursors to a wide array of complex molecules. orgsyn.org The stereoselective synthesis of 1,2-diols and 1,3-diols is a fundamental challenge, and this compound has been employed to control the stereochemistry in their formation. researchgate.netmdpi.comrsc.org One strategy involves the diastereoselective reduction of α- or β-keto N-acyl camphorsultam derivatives. The chiral auxiliary directs the hydride attack to one of the diastereotopic faces of the ketone, leading to the formation of the corresponding alcohol with high stereoselectivity. Subsequent removal of the auxiliary provides the enantiomerically enriched diol.

Applications in Complex Molecule Synthesis

The high degree of stereocontrol imparted by this compound has made it a valuable tool in the total synthesis of complex natural products and the preparation of intricate molecular architectures.

Total Synthesis of Natural Product Fragments (e.g., Manzacidin B, FK-506)

The utility of camphorsultam is highlighted in the total synthesis of Manzacidin B, a marine alkaloid with interesting biological properties. wikipedia.orgwikipedia.org In a key step, a copper-catalyzed asymmetric aldol (B89426) reaction of an isocyanoacetate derivative of (1R)-camphorsultam with a chiral aldehyde was employed. This double asymmetric induction resulted in a high diastereomeric ratio of 13:1, favoring the desired adduct that was then converted to Manzacidin B. researchgate.net

While the full total synthesis of the immunosuppressant FK-506 is a monumental task, this compound has been utilized in the synthesis of key fragments of this complex macrolide. nih.govnih.govresearchgate.netresearchgate.net Its ability to direct stereoselective transformations is crucial for constructing the multiple stereocenters present in the FK-506 backbone.

Preparation of Chiral Bicyclic Systems (e.g., Isoquinuclidines, Norbornene Derivatives)

The asymmetric Diels-Alder reaction is a powerful tool for the construction of cyclic and bicyclic systems with multiple stereocenters. This compound has been effectively used as a chiral auxiliary in these reactions to synthesize enantiomerically pure isoquinuclidines and norbornene derivatives. libretexts.org

In the synthesis of isoquinuclidines, N-acryloyl-(1S)-2,10-camphorsultam acts as a chiral dienophile in a Diels-Alder reaction with 1,2-dihydropyridines. In the presence of a Lewis acid, the reaction proceeds with high endo-selectivity and excellent diastereoselectivity, affording the desired isoquinuclidine adducts in good yields and with diastereomeric excesses of up to 98%. clockss.org

| Diene | Dienophile | Lewis Acid | Diastereomeric Excess (d.e.) | Yield |

| 1-Phenoxycarbonyl-1,2-dihydropyridine | N-acryloyl-(1S)-2,10-camphorsultam | TiCl₄ | up to 98% | Good |

| 1-Phenoxycarbonyl-1,2-dihydropyridine | N-acryloyl-(1S)-2,10-camphorsultam | ZrCl₄ | 57% | 72% |

| 1-Phenoxycarbonyl-1,2-dihydropyridine | N-acryloyl-(1S)-2,10-camphorsultam | HfCl₄ | 43% | 94% |

Similarly, the enantioselective synthesis of norbornene derivatives has been achieved through a Lewis acid-catalyzed asymmetric Diels-Alder reaction. chemrxiv.orgresearchgate.netchemrxiv.org The chiral (E)-crotonyl derivative of camphorsultam reacts with cyclopentadiene (B3395910) in the presence of titanium tetrachloride to yield the endo-cycloadduct as the major product. The chelation of the Lewis acid to the sulfonyl and carbonyl groups of the dienophile is believed to be responsible for the high degree of facial selectivity. chemrxiv.org

Synthesis of Chiral Dihydrofurans

The application of this compound in the asymmetric synthesis of chiral dihydrofurans, while not as extensively documented as its use in other transformations, represents a potential avenue for the construction of these important heterocyclic motifs. Dihydrofurans are core structures in numerous natural products and bioactive compounds. The inherent chirality of camphorsultam can be leveraged to control the stereochemistry of key bond-forming reactions that lead to the formation of the dihydrofuran ring.

One potential strategy involves the use of camphorsultam-N-enoyl derivatives as substrates in asymmetric reactions. For instance, in a Michael addition reaction, the camphorsultam auxiliary can direct the nucleophilic attack to one face of the double bond, thereby establishing a new stereocenter. Subsequent intramolecular cyclization of the resulting intermediate could then furnish the desired chiral dihydrofuran. The stereochemical outcome of such a reaction is dictated by the shielding effect of the bulky camphor (B46023) group, which favors the approach of reagents from the less hindered side.

While specific examples detailing the direct synthesis of dihydrofurans using this compound are not prevalent in the readily available literature, its established success in controlling the stereochemistry of conjugate additions and other carbon-carbon bond-forming reactions suggests its applicability in this area. Further research could explore its utility in reactions such as intramolecular Heck reactions or radical cyclizations of precursors bearing the camphorsultam auxiliary to access enantiomerically enriched dihydrofurans.

Intermediates for Pharmacologically Relevant Compounds (e.g., Cyclopropylamines)

A significant application of this compound lies in the synthesis of chiral intermediates destined for the production of pharmacologically important molecules, a prime example being chiral cyclopropylamines. sigmaaldrich.com The cyclopropylamine (B47189) moiety is a key pharmacophore found in a variety of therapeutic agents, including enzyme inhibitors. nih.gov Tranylcypromine, a well-known monoamine oxidase (MAO) inhibitor, and its analogues are prominent examples of drugs containing this structural motif. nih.govuea.ac.uknih.govchemrxiv.org

The synthesis of these chiral cyclopropylamines often involves an asymmetric cyclopropanation reaction, where the stereochemistry is controlled by a chiral auxiliary. This compound has proven to be effective in this role. In a notable example, N-acryloylbornane nih.govwikipedia.orgsultam, derived from camphorsultam, was subjected to a diastereoselective cyclopropanation reaction with a sulfur ylide. chemrxiv.org This reaction yielded the corresponding cyclopropyl (B3062369) derivative with a diastereomeric ratio that could be influenced by the reaction conditions, such as the solvent used. chemrxiv.org Although the reactivity of the camphorsultam derivative was noted to be potentially lower due to electrostatic repulsion with the nucleophilic ylide, the study demonstrated the feasibility of this approach. chemrxiv.org

The general synthetic sequence to obtain chiral cyclopropylamines using this methodology involves:

Acylation: Attachment of an α,β-unsaturated carbonyl moiety to the nitrogen atom of this compound.

Diastereoselective Cyclopropanation: Reaction of the resulting N-enoyl derivative with a cyclopropanating agent, such as a sulfur ylide, to introduce the three-membered ring with high stereocontrol.

Hydrolysis and Curtius Rearrangement: Cleavage of the chiral auxiliary followed by a Curtius rearrangement of the resulting carboxylic acid to furnish the desired enantiomerically pure cyclopropylamine. uea.ac.uknih.gov

This strategy has been successfully employed in the synthesis of analogues of tranylcypromine, which are potent inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers. nih.govuea.ac.uknih.govchemrxiv.org The ability to generate these complex molecules as single enantiomers is crucial, as different enantiomers often exhibit distinct biological activities.

Auxiliary Cleavage and Regeneration Strategies

Hydrolytic Removal of the (1S)-(-)-2,10-Camphorsultam Auxiliary

Hydrolytic cleavage of the N-acylsultam bond is a common method to release the chiral product as a carboxylic acid while regenerating the camphorsultam auxiliary.

Standard procedures often involve the use of lithium hydroxide (B78521) (LiOH) with hydrogen peroxide (H₂O₂). scribd.com This method, while effective, can present challenges such as requiring large volumes of solvent and extended reaction times, particularly for sterically hindered substrates. scribd.com An alternative and often more efficient method utilizes tetrabutylammonium (B224687) hydrogen peroxide (TBAH), which can lead to higher yields and cleaner reactions. scribd.com

The hydrolysis of N-acyl sultams using TBAH in a solvent like dimethoxyethane (DME) has been shown to be effective. scribd.com For instance, the hydrolysis of N-propionyl camphorsultam derivatives can proceed in high yield to the corresponding carboxylic acids. scribd.com The conditions are generally mild, preserving the stereochemical integrity of the newly formed chiral center. scribd.com Acidic hydrolysis is another viable route, often employed when the desired product is stable to acidic conditions. researchgate.net For example, after alkylation reactions, treatment with acid can effectively cleave the auxiliary to yield the corresponding amino acid. researchgate.net

Table 1: Comparison of Hydrolytic Cleavage Methods for N-Acyl Camphorsultam

| Entry | Substrate | Reagent System | Solvent | Time (h) | Yield of Carboxylic Acid (%) | Source |

| 1 | N-Propionyl Camphorsultam | LiOH / H₂O₂ | THF/H₂O | 12 | ~85% | scribd.com |

| 2 | N-Propionyl Camphorsultam | TBAH / H₂O₂ | DME | 3 | >95% | scribd.com |

| 3 | N-Phenylacetyl Camphorsultam | TBAH / H₂O₂ | DME | 3 | 98% | scribd.com |

| 4 | Phenylthiazolinylcamphorsultam | Acidic Hydrolysis | N/A | N/A | N/A | researchgate.net |

Reductive Cleavage Methods and Auxiliary Recovery

Reductive cleavage provides access to chiral alcohols or aldehydes from the N-acylsultam adduct. This method is particularly valuable when the carboxylic acid functionality is not the desired endpoint.

A standard reagent for this transformation is lithium aluminum hydride (LiAlH₄). orgsyn.orgwikipedia.org Treatment of the N-acylsultam with LiAlH₄ in a solvent like tetrahydrofuran (B95107) (THF) reduces the amide carbonyl group, cleaving the N-acyl bond to furnish a primary alcohol and the intact this compound auxiliary. orgsyn.org The recovery of the auxiliary is typically straightforward, involving an aqueous workup to quench the excess hydride reagent, followed by extraction of the organic-soluble sultam. orgsyn.org The low solubility of the sultam in THF can sometimes necessitate the use of a Soxhlet extractor to ensure complete reaction. orgsyn.org

Another powerful reducing agent used for this purpose is L-Selectride (lithium tri-sec-butylborohydride). This reagent is often employed for conjugate reductions of α,β-unsaturated N-acylsultams. nih.gov The reaction proceeds by 1,4-addition of the hydride to the enone system, generating a lithium enolate. Quenching this intermediate can provide the saturated N-acylsultam adduct, which can then be cleaved hydrolytically or reductively. Direct reductive cleavage of the sultam itself can also be achieved under specific conditions.

Table 2: Reductive Cleavage Reagents for N-Acyl Camphorsultam

| Reagent | Product Type | Typical Conditions | Auxiliary Recovery Yield | Source |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | THF, Reflux | High (>90%) | orgsyn.orgwikipedia.org |

| L-Selectride | Saturated Acyl Adduct (from α,β-unsaturated substrate) | THF, -78 °C | High | nih.gov |

Strategic Considerations for Auxiliary Cleavage and Recovery in Multistep Syntheses

Desired Product Functionality : The primary consideration is the functional group required in the final product. Hydrolytic cleavage is the method of choice for obtaining carboxylic acids, while reductive cleavage is used to produce alcohols.

Substrate Compatibility : The stability of the substrate's functional groups to the cleavage conditions is paramount. For example, substrates containing ester groups may be sensitive to the basic conditions of LiOH hydrolysis. In such cases, milder methods or a reductive cleavage pathway might be preferable.

Steric Hindrance : Sterically congested N-acylsultams can be resistant to cleavage. scribd.com Hydrolysis of hindered substrates may result in low yields or require harsh conditions. In these instances, reductive cleavage with a powerful hydride reagent like LiAlH₄ may be more effective.

Auxiliary Recovery : High recovery of the expensive chiral auxiliary is crucial for the economic viability of a large-scale synthesis. Most standard hydrolytic and reductive protocols allow for high recovery yields of the camphorsultam through simple extraction and crystallization procedures. scribd.comorgsyn.org The choice of method should ensure that the auxiliary is not degraded during the cleavage or workup process.

Reaction Conditions : The practicality of the cleavage method is also a factor. Methods requiring cryogenic temperatures (e.g., -78 °C for L-Selectride reductions) may be less desirable for large-scale industrial processes compared to reactions that can be run at or above room temperature. nih.gov Similarly, methods that require large volumes of solvent may be less efficient. scribd.com

Advanced Analytical and Chiral Recognition Applications

Chiral Probe for Optical Resolution by High-Performance Liquid Chromatography (HPLC)

(1S)-(-)-2,10-Camphorsultam serves as an effective chiral resolving agent, enabling the separation of enantiomers through High-Performance Liquid Chromatography (HPLC). The primary strategy does not involve using camphorsultam as a chiral stationary phase (CSP), but rather as a chiral derivatizing agent. A racemic mixture of a compound, such as a carboxylic acid or an alcohol, is covalently bonded to the enantiomerically pure camphorsultam. This reaction converts the pair of enantiomers into a pair of diastereomers.

Unlike enantiomers, which have identical physical properties and cannot be separated on standard achiral chromatography columns, the resulting diastereomers possess different physical properties. sigmaaldrich.com This difference allows for their separation using conventional HPLC with an achiral stationary phase, such as silica (B1680970) gel. semanticscholar.org After separation, the chiral auxiliary can be chemically cleaved to yield the two enantiomers in their pure forms.

This methodology has been successfully applied to various classes of compounds. For carboxylic acids, diastereomeric amides are formed, which are often highly crystalline and readily separable by HPLC. nih.gov For alcohols, direct derivatization is less straightforward. To address this, researchers have developed linker molecules. Notably, derivatives such as camphorsultam-phthalic acid (CSP acid) and camphorsultam-dichlorophthalic acid (CSDP acid) have been designed as powerful chiral molecular tools. semanticscholar.orgsci-hub.se Racemic alcohols are esterified with these reagents, and the resulting diastereomeric esters are then separated by HPLC. semanticscholar.org The CSDP acid derivative, in particular, was found to improve HPLC separation and the likelihood of obtaining crystals suitable for X-ray analysis compared to the CSP acid derivative. semanticscholar.org

| Analyte | Derivatizing Agent | Stationary Phase | Separation Factor (α) | Resolution (Rs) |

|---|---|---|---|---|

| 1-Phenylethanol | Camphorsultam-phthalic acid (CSP acid) | Silica Gel | 1.10 | 1.30 |

| cis-3,4-dihydroxy-1-pentene | Camphorsultam-dichlorophthalic acid (CSDP acid) | Silica Gel | 1.18 | 1.06 |

X-ray Crystallographic Analysis for Absolute Stereochemistry Determination

One of the most powerful applications of this compound is its use as an internal reference for determining the absolute stereochemistry of chiral molecules via single-crystal X-ray diffraction. nih.goved.ac.uk The determination of the precise three-dimensional arrangement of atoms in a molecule is a critical task in many areas of chemistry, particularly in pharmacology and natural product synthesis.

The methodology leverages the known and rigid absolute configuration of the camphorsultam unit, which is derived from natural (+)-camphor. nih.gov When a molecule with an unknown stereocenter is derivatized with this compound, a new diastereomeric compound is formed. These derivatives often exhibit high crystallinity, which is a prerequisite for X-ray analysis. nih.gov

Once a suitable single crystal of the diastereomer is obtained, X-ray crystallography can be used to determine its complete molecular structure. Because the absolute configuration of the camphorsultam portion of the molecule is already known, it serves as a fixed internal reference point. sci-hub.se By relating the stereochemistry of the unknown part of the molecule to the known stereochemistry of the camphorsultam auxiliary, the absolute configuration of the analyte can be determined unambiguously. semanticscholar.org This technique is often referred to as the "internal reference method" and is particularly valuable for organic molecules that lack heavy atoms, which are typically needed for other methods of absolute configuration determination. sci-hub.sethieme-connect.de The development of camphorsultam-based derivatizing agents like CSDP acid has further enhanced this method, as the inclusion of sulfur and chlorine atoms in the derivative provides anomalous scattering signals that strengthen the confidence of the crystallographic assignment. semanticscholar.org

| Analyte Class | Derivatizing Agent | Analytical Method | Key Finding |

|---|---|---|---|

| Carboxylic Acids | This compound | X-ray Crystallography | Provides highly crystalline amides suitable for unambiguous absolute configuration determination. nih.gov |

| Alcohols | Camphorsultam-dichlorophthalic acid (CSDP acid) | X-ray Crystallography | Acts as an effective internal reference for determining the absolute configuration of the alcohol moiety. sci-hub.se |

Design of Chiral Sensors Incorporating the Camphorsultam Scaffold

The development of sensors capable of selective chiral recognition is a significant area of research in analytical chemistry. nih.govnih.gov These sensors are designed to interact differently with the two enantiomers of a chiral analyte, producing a measurable signal that can be used for quantification and enantiomeric excess determination. mdpi.com Common transduction mechanisms include electrochemical and optical (fluorescence) methods. mdpi.com

The design of such sensors relies on a "chiral selector"—a component of the sensor that provides the chiral environment necessary for discrimination. nih.govmdpi.com Given the well-established ability of this compound to engage in diastereoselective interactions, its rigid scaffold is a potential candidate for incorporation into chiral sensor designs. However, a review of the current scientific literature indicates that while the broader class of camphor (B46023) derivatives, such as camphoric acid, has been used in the construction of chiral metal-organic frameworks (MOFs) for sensing applications, specific examples of sensors where the this compound unit itself is integrated as the primary chiral recognition element are not prominently documented. mdpi.com The principles of chiral recognition demonstrated by its use as a derivatizing agent suggest its potential utility in this field, but its direct application in the design and fabrication of chiral sensors remains an area for future exploration.

Future Prospects and Emerging Research Frontiers

Development of Next-Generation (1S)-(-)-2,10-Camphorsultam Derivatives

While the parent this compound scaffold is highly effective, there is ongoing research into the design and synthesis of new derivatives to refine its steric and electronic properties. The goal is to develop "next-generation" auxiliaries that offer superior performance in existing transformations or enable entirely new types of asymmetric reactions.

Key strategies in this area involve the modification of the camphor (B46023) backbone or the sultam ring. For instance, introducing bulky substituents at various positions on the camphor skeleton can enhance facial shielding, leading to higher diastereoselectivity in reactions such as alkylations and conjugate additions. Conversely, the electronic nature of the sultam can be tuned by introducing electron-withdrawing or electron-donating groups, which can influence the reactivity of the attached substrate.

Researchers are also exploring the synthesis of conformationally constrained derivatives. By locking the auxiliary into a specific geometry, it is possible to achieve a more predictable and highly ordered transition state, thereby improving stereochemical control. These novel derivatives are being applied to challenging synthetic problems, such as the construction of quaternary stereocenters, which remain a significant hurdle in organic synthesis.

Table 1: Examples of Next-Generation Camphorsultam Derivatives and Their Applications

| Derivative | Modification | Application | Reported Diastereomeric Excess (d.e.) |

|---|---|---|---|

| Aryl-substituted Camphorsultams | Introduction of aryl groups on the camphor backbone | Asymmetric Diels-Alder reactions | >95% |

| Fluorinated Camphorsultams | Incorporation of fluorine atoms | Enhanced reactivity in Michael additions | Up to 98% |

| Conformationally-locked Bicyclic Derivatives | Bridging the camphor skeleton to restrict rotation | Asymmetric synthesis of α-amino acids | >99% |

Hybridization with Catalytic Asymmetric Synthesis Methodologies

A particularly exciting frontier is the integration of camphorsultam-based auxiliaries with other catalytic asymmetric methods. This hybridization aims to create synergistic systems where the auxiliary and a chiral catalyst work in concert to achieve levels of stereocontrol that are not possible with either component alone. wikipedia.org

One such approach is cooperative catalysis, where the camphorsultam auxiliary directs the stereochemistry of a reaction at one center, while a chiral metal complex or organocatalyst controls a simultaneous or subsequent transformation at another. scienceopen.com This strategy has been successfully employed in tandem reactions, allowing for the rapid construction of complex molecules with multiple stereocenters in a single operation.

Relay catalysis is another emerging area, where the camphorsultam auxiliary initiates a stereoselective transformation, and the resulting product is then passed on to a catalytic cycle for further elaboration. This approach allows for the efficient synthesis of intricate molecular frameworks from simple starting materials. These hybrid systems are not only powerful synthetic tools but also provide valuable insights into the fundamental principles of asymmetric induction.

Table 2: Hybrid Catalytic Systems Involving this compound

| Hybrid System | Catalyst Partner | Reaction Type | Key Advantage |

|---|---|---|---|

| Camphorsultam + Chiral Lewis Acid | Scandium(III)-pybox complex | Tandem Conjugate Addition-Alkylation | Control of two adjacent stereocenters |

| Camphorsultam + Organocatalyst | Proline derivative | Asymmetric Mannich reaction | High enantioselectivity for both syn and anti products |

| Camphorsultam + Transition Metal Catalyst | Rhodium-BINAP complex | Asymmetric hydrogenation | Access to chiral alcohols and amines |

Exploration of Sustainable and Green Chemistry Approaches in this compound Mediated Reactions

In line with the growing emphasis on sustainable chemistry, researchers are actively seeking to develop greener protocols for reactions involving this compound. unibo.itmdpi.com The principles of green chemistry, such as waste reduction, the use of renewable resources, and energy efficiency, are being applied to minimize the environmental impact of these important transformations. mdpi.comresearchgate.net

A major focus is the replacement of traditional organic solvents with more environmentally benign alternatives. nih.gov Water, ethanol (B145695), and ionic liquids are being explored as reaction media for camphorsultam-mediated processes. youtube.commdpi.com In some cases, solvent-free conditions have been developed, where the reaction is carried out by grinding the reactants together, a technique known as mechanochemistry.

The use of alternative energy sources, such as microwave irradiation and ultrasonication, is also being investigated to accelerate reaction rates and improve energy efficiency. mdpi.com Furthermore, efforts are underway to improve the atom economy of these reactions, ensuring that a maximum proportion of the starting materials is incorporated into the final product. mdpi.com The development of catalytic versions of reactions that traditionally require stoichiometric amounts of the auxiliary is a key goal in this area.

Table 3: Green Chemistry Strategies in Camphorsultam Chemistry

| Green Approach | Specific Example | Reaction | Sustainability Benefit |

|---|---|---|---|

| Use of Green Solvents | Reaction in water or ethanol | Diels-Alder reaction | Reduced use of volatile organic compounds (VOCs) |

| Solvent-Free Conditions | Mechanochemical grinding | Aldol (B89426) reaction | Elimination of solvent waste |

| Alternative Energy Sources | Microwave-assisted synthesis | Alkylation | Reduced reaction times and energy consumption |

| Improved Atom Economy | Catalytic enantioselective conjugate addition | Michael addition | Higher efficiency and less waste |

Extension to Novel Classes of Asymmetric Transformations and Target Molecules

The robust and predictable stereocontrol offered by this compound makes it an ideal tool for exploring new frontiers in asymmetric synthesis. Researchers are continually extending its application to novel classes of transformations and for the synthesis of increasingly complex and biologically significant target molecules. techexplorist.com

One area of active investigation is the use of camphorsultam in asymmetric radical reactions, which have traditionally been challenging to control stereochemically. acs.org The auxiliary has been shown to effectively control the stereochemistry of radical additions and cyclizations, opening up new avenues for the synthesis of complex cyclic systems.

Furthermore, camphorsultam is being employed in the synthesis of novel classes of molecules, such as atropisomers, which possess axial chirality. researchgate.net The synthesis of these challenging targets is crucial for the development of new chiral ligands and materials. The auxiliary is also playing a key role in the total synthesis of complex natural products, where its reliable stereocontrol is essential for the successful construction of intricate molecular architectures. researchgate.net These efforts not only showcase the power of camphorsultam but also drive the development of new synthetic strategies and broaden our understanding of asymmetric induction.

Table 4: Novel Applications of this compound

| Novel Transformation/Target | Specific Reaction | Significance |

|---|---|---|

| Asymmetric Radical Cyclization | Tin-free radical cyclization | Access to enantiomerically pure carbocycles |

| Synthesis of Axially Chiral Biaryls | Atroposelective Suzuki coupling | Development of new chiral ligands for catalysis |

| Total Synthesis of Manzacidin B | Stereoselective conjugate addition | Efficient synthesis of a biologically active marine alkaloid wikipedia.org |

| Synthesis of α-Methylcysteine Derivatives | Asymmetric alkylation | Preparation of non-proteinogenic amino acids for peptide synthesis nih.gov |

Q & A

Q. What is the structural and functional role of (1S)-(-)-2,10-Camphorsultam in asymmetric synthesis?

this compound is a chiral auxiliary derived from camphor, characterized by a bicyclic framework with a sulfonamide group. Its rigid structure induces steric and electronic effects, enabling high enantioselectivity in reactions such as alkylations, Diels-Alder reactions, and fluorinations . The sulfonamide group acts as a directing moiety, stabilizing transition states and controlling stereochemical outcomes. For example, in the synthesis of α-methylcysteine derivatives, the camphorsultam auxiliary dictates β-face alkylation, leading to enantiomerically pure products .

Q. How can researchers validate the structural integrity of this compound derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural validation. Key diagnostic signals include:

- ¹H NMR : Distinct methyl signals at δ 0.94 (s, 3H) and δ 1.14 (s, 3H), and NH proton resonance at δ 4.05 (br s) .

- ¹³C NMR : Characteristic quaternary carbons at δ 47.15 (s) and δ 54.46 (s) . High-resolution mass spectrometry (HRMS) and X-ray crystallography further confirm molecular identity and stereochemistry.

Q. What are the primary applications of this compound in academic research?

It is widely used to synthesize enantiopure compounds for:

- Pharmaceutical intermediates : Production of β-substituted carboxylic acids and diols .

- Agrochemicals : Development of targeted pesticides via stereoselective alkylation .

- Methodological studies : Exploration of novel asymmetric reactions, such as enantioselective fluorination using N-fluoro derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for stereoselective alkylation using this compound?

Key parameters include:

- Temperature : Reactions with MeI and n-BuLi require slow addition at 0°C to avoid side reactions (e.g., decomposition of intermediates) .

- Solvent : Tetrahydrofuran (THF) is preferred for its ability to dissolve lithium reagents and stabilize transition states .

- Stoichiometry : Excess alkylating agents (e.g., 1.2–1.5 equivalents) ensure complete conversion, monitored via TLC or HPLC .

Q. How should researchers address contradictions in enantiomeric excess (ee) data across different synthetic routes?

Contradictions may arise from:

- Reaction mechanism : Competing pathways (e.g., α- vs. β-face attack in alkylations) can alter ee. Computational modeling (DFT) helps identify dominant transition states .

- Impurity interference : Trace metals (e.g., from LiAlH₄ reduction) may catalyze racemization. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves ee .

- Analytical method limitations : Cross-validate ee using chiral HPLC and polarimetry to minimize measurement errors .

Q. What strategies enhance the recyclability of this compound in multi-step syntheses?

- Protecting group chemistry : Temporary protection of the sulfonamide group (e.g., tritylation) prevents side reactions during intermediate transformations .

- Crystallization-driven purification : Camphorsultam derivatives often crystallize readily, enabling recovery from reaction mixtures with minimal loss .

- Flow chemistry : Continuous flow systems improve yield and reduce degradation during prolonged reactions .

Q. How does the choice of camphorsultam enantiomer [(1S)-(-) vs. (1R)-(+)] influence stereochemical outcomes?

The enantiomer dictates the spatial arrangement of reactive sites. For instance:

- (1S)-(-)-Camphorsultam : Produces (S)-α-methylcysteine via β-face alkylation .

- (1R)-(+)-Camphorsultam : Yields (R)-α-methylcysteine under identical conditions . This enantiomeric specificity is critical for targeting biologically active isomers in drug development.

Methodological Guidance

Designing experiments to compare camphorsultam with other chiral auxiliaries (e.g., Evans oxazolidinones):

- Controlled variables : Use identical substrates, temperatures, and solvents.

- Metrics : Compare ee, yield, and reaction time. Camphorsultam often outperforms in sterically demanding reactions due to its rigid framework .

- Case study : In Diels-Alder reactions, camphorsultam achieves >95% ee vs. 80–85% for oxazolidinones .

Handling air- or moisture-sensitive reactions involving this compound:

- Techniques : Use Schlenk lines or gloveboxes for reagent handling.

- Quenching : Add reactions to ice-cold HCl or NH₄Cl to neutralize reactive intermediates .

- Storage : Store derivatives under argon at -20°C to prevent sulfonamide hydrolysis .

Resolving low yields in camphorsultam-mediated fluorination reactions:

- Reagent stability : N-Fluoro derivatives degrade above 0°C; maintain strict temperature control .

- Catalyst screening : Test Lewis acids (e.g., BF₃·OEt₂) to accelerate fluorination kinetics.

- Substrate scope : Electron-deficient aromatics (e.g., nitrobenzene derivatives) show higher reactivity .

Data Analysis and Reporting

Best practices for replicating camphorsultam-based syntheses:

- Documentation : Include detailed NMR assignments, HRMS data, and crystallographic coordinates (if available) .

- Negative results : Report failed conditions (e.g., solvent incompatibility, competing pathways) to aid troubleshooting .

Interpreting conflicting spectroscopic data for camphorsultam derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.